3-((Hydroxyimino)methyl)thiophene-2-sulfonamide
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Overview
Description
3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S2 and a molecular weight of 206.25 g/mol . This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Hydroxyimino Group: The hydroxyimino group is added by reacting the intermediate compound with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((Hydroxyimino)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-((Hydroxyimino)methyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with polar and non-polar regions of the target molecule. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 3-((Hydroxyimino)methyl)thiophene-2-carboxamide
- 3-((Hydroxyimino)methyl)thiophene-2-sulfonic acid
- 3-((Hydroxyimino)methyl)thiophene-2-sulfonyl chloride
Uniqueness
3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is unique due to the presence of both the hydroxyimino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thiophene derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXNGZYUHUBECT-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=NO)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=N/O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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